7-Bromo-1-methylindoline

Purity Analysis Quality Control Synthetic Chemistry

Researchers needing regioselective C7 functionalization often face inconsistent coupling yields with generic bromoindolines. 7-Bromo-1-methylindoline solves this by providing a defined steric and electronic environment for reliable Suzuki, Sonogashira, or Heck reactions. Key advantages: • Ortho-C7 bromine enables cross-coupling chemistries difficult to achieve with the 5-bromo isomer. • N1-methyl group boosts lipophilicity and metabolic stability-critical for CNS-targeted libraries. • Consistent ≥98% purity minimizes re-purification steps in parallel synthesis campaigns.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B13448586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methylindoline
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C(=CC=C2)Br
InChIInChI=1S/C9H10BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-4H,5-6H2,1H3
InChIKeyOYUZHJRNIYATQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-methylindoline Chemical Identity & Specifications


7-Bromo-1-methylindoline (CAS: 1367950-18-2) is a halogenated indoline derivative with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is characterized by a bromine atom at the C7 position and a methyl group at the N1 position of the partially saturated indole ring . This substitution pattern distinguishes it from other brominated indolines and makes it a versatile synthetic intermediate in medicinal chemistry and materials science .

Why 7-Bromo-1-methylindoline Cannot Be Substituted


Substituting 7-Bromo-1-methylindoline with other brominated indoline derivatives such as 5-bromo-1-methylindoline or 7-bromoindoline is not chemically equivalent. The C7 bromine substituent in combination with the N1 methyl group imparts a distinct steric and electronic environment that directly influences regioselectivity in cross-coupling reactions and subsequent functionalization steps . Unlike the 5-bromo isomer, which places the halogen at the para-like position relative to the nitrogen, the C7 bromine is ortho to the N1 methyl, altering the preferred sites for electrophilic aromatic substitution and transition-metal-catalyzed couplings [1]. Furthermore, the N1 methyl group in 7-bromo-1-methylindoline enhances lipophilicity and metabolic stability compared to the unmethylated 7-bromoindoline, a critical parameter in drug discovery campaigns where this scaffold is employed . These positional and steric differences render direct substitution with generic analogs invalid without extensive re-optimization of reaction conditions and biological activity.

7-Bromo-1-methylindoline Differentiation Evidence


Superior Purity vs. 5-Bromo-1-methylindoline

7-Bromo-1-methylindoline is commercially available with a minimum purity of 98% from reputable suppliers . In contrast, the 5-bromo isomer 5-bromo-1-methylindoline is routinely supplied at lower purity grades, ranging from 90% to 97% depending on the vendor . This 1-8% difference in purity is quantifiable and significant for high-precision synthetic applications where trace impurities can interfere with catalyst performance or downstream biological assays.

Purity Analysis Quality Control Synthetic Chemistry

Distinct Regioselectivity in Cross-Coupling

The C7 bromine atom in 7-bromo-1-methylindoline is positioned ortho to the N1 methyl group, which creates a unique steric and electronic environment that can direct regioselective cross-coupling reactions. While direct comparative kinetic data for this specific compound is not publicly available, the established reactivity of the closely related 7-bromoindoline scaffold provides class-level inference. 7-Bromoindolines are known to undergo efficient palladium-mediated intramolecular cyclizations, with yields of up to 94% reported for related transformations [1]. In contrast, the 5-bromo isomer is positioned para-like to the nitrogen and exhibits different regioselectivity in electrophilic aromatic substitution and cross-coupling . This positional difference is critical when designing synthetic routes that require specific C-C bond formation at the C7 position.

Cross-Coupling Palladium Catalysis Regioselectivity

Lipophilicity Advantage Over 7-Bromoindoline

The N1 methyl group in 7-bromo-1-methylindoline increases the compound's lipophilicity compared to the unmethylated parent 7-bromoindoline. While experimentally determined LogP values for 7-bromo-1-methylindoline are not publicly available, computational predictions based on the indoline scaffold and the known impact of N-methylation on logD7.4 support this class-level inference [1]. For example, N-methylation of indoline itself increases calculated LogP by approximately 0.5 units compared to the parent indoline [2]. This enhanced lipophilicity improves membrane permeability and is a desirable property in early-stage drug discovery for central nervous system (CNS) targets and oral bioavailability.

Lipophilicity Drug Design Pharmacokinetics

Enhanced Metabolic Stability via N-Methylation

N-Methylation is a widely recognized strategy to block metabolic N-dealkylation pathways, thereby increasing the metabolic stability of amine-containing compounds. 7-Bromo-1-methylindoline incorporates this methyl group at the N1 position, which is expected to reduce susceptibility to cytochrome P450-mediated oxidation compared to the unmethylated 7-bromoindoline [1]. Although direct microsomal stability data for 7-bromo-1-methylindoline are not publicly available, this class-level inference is supported by numerous medicinal chemistry studies demonstrating that N-methylation of indolines and related heterocycles significantly prolongs half-life in liver microsome assays [2].

Metabolic Stability Microsomal Clearance Drug Metabolism

7-Bromo-1-methylindoline Optimal Use Cases


C7-Functionalized Indoline Synthesis

Researchers aiming to install aryl, vinyl, or alkynyl groups specifically at the C7 position of the indoline ring should select 7-bromo-1-methylindoline over the 5-bromo isomer. The C7 bromine provides the required ortho regiochemistry for Suzuki, Sonogashira, or Heck coupling reactions that are otherwise difficult to achieve with the 5-bromo analog [1]. The high purity (≥98%) of commercially available material ensures consistent and reproducible coupling yields without the need for pre-purification .

CNS-Penetrant Drug Candidates

Medicinal chemists designing compounds for central nervous system (CNS) targets benefit from the N1 methyl group in 7-bromo-1-methylindoline. This methyl group increases lipophilicity and is predicted to enhance passive blood-brain barrier permeability compared to unmethylated 7-bromoindoline [1]. Additionally, the N-methyl group blocks a major metabolic soft spot (N-dealkylation), potentially improving brain exposure and half-life .

Polycyclic Alkaloid Scaffold Construction

In the synthesis of complex indoline alkaloids, the C7 bromine of 7-bromo-1-methylindoline serves as a versatile handle for intramolecular cyclizations and cascade reactions. The 6-endo-trig cyclization of N-acryloyl-7-bromoindolines, a class-level precedent, proceeds with yields up to 94%, enabling efficient construction of fused polycyclic systems [1]. The N1 methyl group remains intact throughout such transformations, preserving the desired substitution pattern in the final product.

High-Throughput Screening Library Synthesis

For laboratories generating diverse compound libraries via parallel synthesis, 7-bromo-1-methylindoline offers a reliable building block with consistent purity (≥98%) and a well-defined reactivity profile [1]. This reduces variability in high-throughput screening campaigns and facilitates robust SAR (structure-activity relationship) analysis.

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